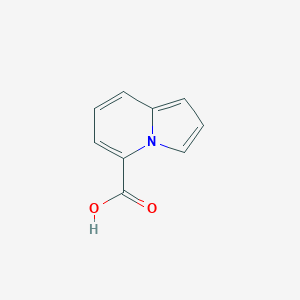

Indolizine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indolizine-5-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that have gained significant attention due to their unique structural features and diverse biological activities. The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound, specifically, has a carboxylic acid functional group attached to the fifth position of the indolizine ring, making it a valuable compound in various chemical and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives with appropriate substituents. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst can yield indolizine-5-carboxylates through the Ortoleva–King reaction . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene, followed by Thorpe–Ziegler-type cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: Indolizine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Methods for Indolizine-5-Carboxylic Acid

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Ortoleva–King Reaction | 2-pyridylacetate + benzophenones + iodine | High |

| CuBr-Catalyzed Synthesis | Acetophenone + nitrovinylbenzene | Moderate |

| Fischer-Indole Synthesis | Japp-Klingemann type protocols | Variable |

Biological Activities

Indolizine derivatives, including this compound, exhibit significant biological activities. These include:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antiviral Properties : Demonstrated potential in inhibiting viral replication.

- Anticancer Effects : Shown to induce apoptosis in cancer cells through various mechanisms.

- Anti-inflammatory Activity : Reduction of inflammatory markers in experimental models.

Table 2: Biological Activities of Indolizine Derivatives

Medicinal Applications

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to act as an inhibitor for specific enzymes and receptors makes it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that indolizine derivatives could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. The results indicated that these compounds could serve as lead structures for developing new anticancer agents.

Table 3: Case Study Summary on Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 20 | G2/M phase arrest |

Industrial Applications

This compound also finds applications in industrial settings, particularly in the development of dyes and pigments due to its photophysical properties. Its derivatives are utilized in organic electronic materials, enhancing their performance in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Table 4: Industrial Applications of Indolizine Derivatives

| Application Type | Description |

|---|---|

| Dyes and Pigments | Used in textile and paint industries |

| Organic Electronics | Enhances efficiency in OLEDs and DSSCs |

Mecanismo De Acción

The mechanism of action of indolizine-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, indolizine derivatives can inhibit enzymes like vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), which are involved in angiogenesis and cancer progression . The compound’s ability to interact with multiple receptors and enzymes makes it a versatile molecule for therapeutic applications.

Comparación Con Compuestos Similares

- Indole-3-carboxylic acid

- Pyrrolo[1,2-a]pyridine derivatives

- Quinoline derivatives

- Isoquinoline derivatives

Actividad Biológica

Indolizine-5-carboxylic acid is a member of the indolizine family, which are nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

Indolizine derivatives, including this compound, are characterized by a fused ring system that contributes to their unique electronic properties. The basic structure consists of a five-membered ring containing nitrogen, which can be modified to enhance biological activity. The carboxylic acid group at the 5-position plays a crucial role in its interaction with biological targets.

Pharmacological Activities

This compound exhibits several notable pharmacological activities:

- Antimicrobial Activity : Various studies have demonstrated that indolizine derivatives possess significant antibacterial properties. For instance, certain derivatives have shown inhibitory effects against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Indolizines have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

- CNS Activity : Some indolizine derivatives act as central nervous system (CNS) depressants and exhibit antagonistic effects on serotonin receptors, which may be beneficial in managing anxiety and depression .

- Antioxidant Properties : The antioxidant activity of indolizines has been linked to their ability to scavenge free radicals, providing protective effects against oxidative stress .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Reactions : A palladium-catalyzed multicomponent synthesis allows for the efficient formation of indolizines from readily available starting materials .

- One-Pot Reactions : Recent advancements have introduced one-pot synthetic procedures that streamline the production of indolizine carboxylic acids, enhancing yield and reducing reaction time .

Case Studies

- Antimonoamine Oxidase Activity : A study exploring N'-substituted hydrazides of indolizine-2-carboxylic acid revealed that these compounds inhibit monoamine oxidase more effectively than traditional inhibitors like iproniazid. This suggests potential applications in treating mood disorders .

- Antibacterial Studies : Research investigating the antibacterial properties of various indolizine derivatives indicated that specific compounds exhibited significant inhibitory effects on pathogenic bacteria. This highlights their potential as novel antimicrobial agents .

- Cancer Research : Indolizines have shown promise in cancer research, particularly as inhibitors of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis . Their ability to modulate signaling pathways related to cancer progression warrants further investigation.

Propiedades

IUPAC Name |

indolizine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRPQLCQHIAMTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=CN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.